NBD-557 - 333352-59-3

NBD-557

Catalog Number: EVT-276576
CAS Number: 333352-59-3
Molecular Formula: C17H24BrN3O2
Molecular Weight: 382.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-Bromophenyl)-N'-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide, also known as NBD-557, is a small-molecule CD4 mimetic. [, , , , ] It belongs to a series of NBD compounds developed as potential HIV-1 entry inhibitors. [] These compounds interact with the HIV-1 envelope glycoprotein gp120, mimicking the action of the CD4 receptor. [, , , ] NBD-557 has been studied extensively for its potential to inhibit HIV-1 entry into host cells. [, , , , ]

Synthesis Analysis

While the provided texts do not detail the specific synthesis process for NBD-557, they mention that a series of NBD compounds, including NBD-557, were synthesized. [] The synthesis method likely involves standard organic chemistry techniques to assemble the molecule's core structure, followed by the introduction of specific functional groups. [] Further research into relevant publications and patent literature may provide a detailed synthesis protocol.

Molecular Structure Analysis

The molecular structure of NBD-557 has been investigated in complex with the HIV-1 gp120 core using X-ray crystallography. [] Structural analysis revealed that NBD-557 binds to the Phe43 cavity of gp120, similar to other NBD compounds. [] The basic nitrogen of the piperidine ring in NBD-557 is located near D368 of gp120 but does not form a hydrogen bond or salt bridge. [] This interaction pattern is significant for understanding the compound's mechanism of action.

Applications

NBD-557 has primarily been studied in the context of HIV/AIDS research. [, , , , ] Its primary application lies in investigating the molecular mechanisms of HIV-1 entry into host cells. [, , , , ] Specifically, NBD-557 serves as a valuable tool for:

  • Understanding gp120 Conformational Changes: Researchers have used NBD-557 to investigate the conformational changes that occur in gp120 upon binding to CD4 or CD4 mimetics. [, , ]
  • Developing Antiviral Therapies: Although NBD-557 exhibits some agonist activity, its study contributes to the broader development of more potent and effective HIV-1 entry inhibitors. [, ] The knowledge gained from studying NBD-557 and related compounds could lead to the development of novel antiviral therapies.
  • Probing Structure-Activity Relationships: NBD-557 and its analogs are valuable tools for understanding how subtle changes in chemical structure affect binding affinity to gp120 and antiviral activity. [] This structure-activity relationship data is crucial for optimizing drug design.
Future Directions
  • Optimizing for Antagonist Activity: Researchers could explore structural modifications to NBD-557 to reduce or eliminate its agonist properties while retaining or enhancing its ability to block CD4 binding to gp120. []

NBD-556

Compound Description: NBD-556 is a low-molecular-weight compound identified as a potential HIV-1 entry inhibitor. Similar in structure to NBD-557, it acts by binding to the HIV-1 envelope glycoprotein gp120. Studies have demonstrated that NBD-556 exhibits a binding affinity of 2.7 × 105 M-1 (Kd = 3.7 μM) to gp120. This binding process is characterized by a significant favorable change in enthalpy, which is partially offset by a substantial unfavorable change in entropy [, ]. This thermodynamic profile is comparable to that observed for the binding of soluble CD4 (sCD4) to gp120, and it is associated with a considerable structuring of the gp120 molecule [, ]. Similar to CD4, NBD-556 activates the binding of gp120 to the HIV-1 coreceptor CCR5 and the 17b monoclonal antibody, which targets the coreceptor-binding site on gp120 [, ].

Relevance: NBD-556 is chemically and structurally similar to the target compound, NBD-557 [, ]. Both compounds function as CD4 mimetics, binding to gp120 and exhibiting similar thermodynamic binding profiles [, ]. They also share the characteristic of acting as CD4 agonists, potentially triggering a physiological response akin to CD4 binding []. This agonist activity might be disadvantageous from a therapeutic standpoint [].

NBD-09027

Compound Description: NBD-09027 is a small-molecule CD4 mimetic that demonstrates potent antiviral activity against a broad range of HIV-1 strains []. Unlike some other CD4 mimetics, NBD-09027 displays reduced agonist properties, making it a more promising candidate for therapeutic development []. Structural studies, including X-ray crystallography, have revealed that NBD-09027 binds to the Phe43 cavity of the HIV-1 gp120, similar to other NBD compounds []. Its reduced agonist activity is attributed to the specific interactions of the basic nitrogen in its piperidine ring with the D368 residue of gp120 []. Despite being in close proximity, these groups do not form hydrogen bonds or salt bridges, potentially explaining the compound's less potent agonistic behavior [].

NBD-10007

Compound Description: NBD-10007 is a member of the NBD series of CD4 mimetics, demonstrating inhibitory activity against HIV-1. Its binding mode, confirmed by X-ray crystallography, involves the insertion of hydrophobic groups into the Phe43 cavity of the HIV-1 gp120 []. This binding interaction is similar to that observed with NBD-556 and NBD-557 [].

Relevance: NBD-10007 is structurally related to the target compound, NBD-557, as part of the same chemical series, and shares a similar binding mechanism with NBD-557 []. This suggests a shared chemical scaffold and potential for analogous structure-activity relationships within this series of HIV entry inhibitors [].

BMS-378806

Compound Description: BMS-378806 is a small-molecule HIV-1 entry inhibitor that operates through a distinct mechanism compared to NBD-556 []. While NBD-556 binding to gp120 is characterized by substantial favorable enthalpy and counterbalancing unfavorable entropy changes, BMS-378806 exhibits a small enthalpy change and a primarily entropy-driven binding process []. This difference highlights distinct thermodynamic signatures for competitive and non-competitive inhibitors of viral entry [].

Relevance: Unlike the target compound NBD-557, which acts as a CD4 agonist, BMS-378806 functions as a non-competitive inhibitor and does not induce coreceptor binding []. This contrast underscores the existence of multiple strategies for inhibiting the HIV-1 gp120 envelope glycoprotein [], and emphasizes the potential for developing compounds with diverse mechanisms of action to target HIV entry.

Properties

CAS Number

333352-59-3

Product Name

NBD-557

IUPAC Name

N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Molecular Formula

C17H24BrN3O2

Molecular Weight

382.3 g/mol

InChI

InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23)

InChI Key

QQRFLGRIDNNARB-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C

Solubility

Soluble in DMSO

Synonyms

N-(4-bromophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide
NBD 557
NBD-557
nbd557

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.